molecular formula C16H23N5 B6317691 Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine CAS No. 179056-46-3

Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine

Cat. No.: B6317691
CAS No.: 179056-46-3
M. Wt: 285.39 g/mol
InChI Key: VRXSTCZDSLBWIM-UHFFFAOYSA-N
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Description

Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine is a compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 1-methyl-1H-tetrazol-5-yl group

Properties

IUPAC Name

N-[[3-(1-methyltetrazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-21-16(18-19-20-21)14-8-6-7-13(11-14)12-17-15-9-4-2-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXSTCZDSLBWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC(=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The benzylamine moiety can be introduced via reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    Valsartan: A tetrazole-containing angiotensin II receptor antagonist used to treat hypertension.

    Losartan: Another angiotensin II receptor antagonist with a tetrazole moiety.

    Candesartan: A tetrazole-based drug used for hypertension and heart failure.

Uniqueness: Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine is unique due to its specific structural features, including the cycloheptyl group and the benzylamine moiety. These features may confer distinct biological activities and chemical reactivity compared to other tetrazole-containing compounds.

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